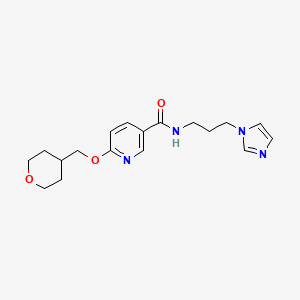

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes.

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Imidazole, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in lab experiments is its potent and selective inhibition of NAMPT, which allows for the specific targeting of NAD+ biosynthesis. This compound has also been extensively studied and characterized in various in vitro and in vivo models. However, one of the limitations of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its potential toxicity, as it can induce cellular stress and apoptosis at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications. One area of interest is the development of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide's anti-tumor and anti-inflammatory effects. Finally, the potential use of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in combination with other therapeutic agents should be explored, as it may enhance its efficacy and reduce toxicity.

Synthesemethoden

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the imidazole derivative. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol and nicotinoyl chloride to form N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT activity and reduce NAD+ levels in cancer cells, leading to cell death and tumor regression. N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-18(20-6-1-8-22-9-7-19-14-22)16-2-3-17(21-12-16)25-13-15-4-10-24-11-5-15/h2-3,7,9,12,14-15H,1,4-6,8,10-11,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIPWKSZNGAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)

![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)